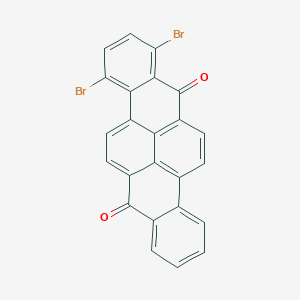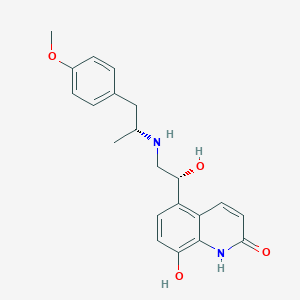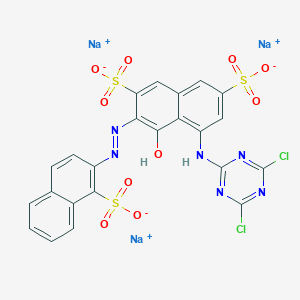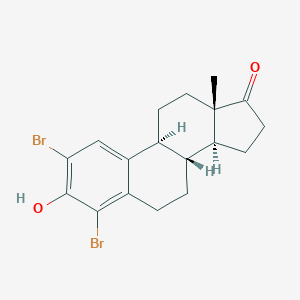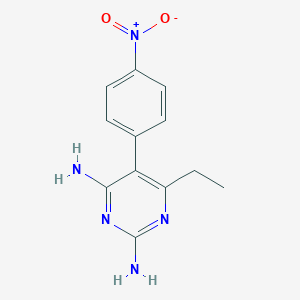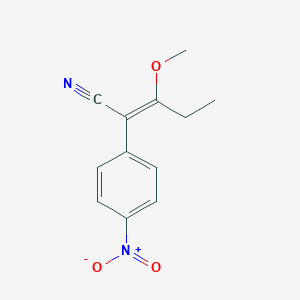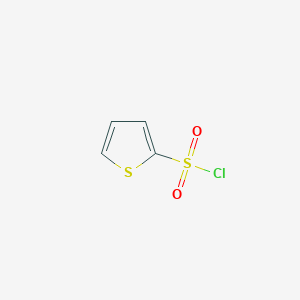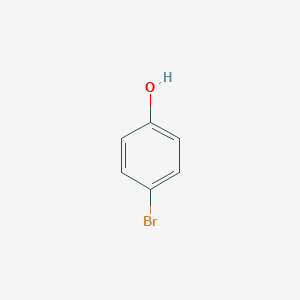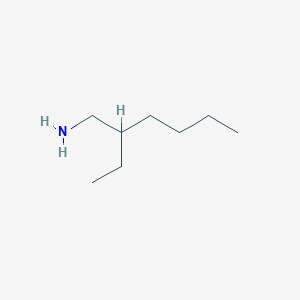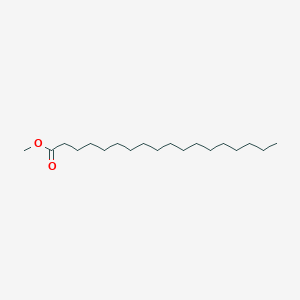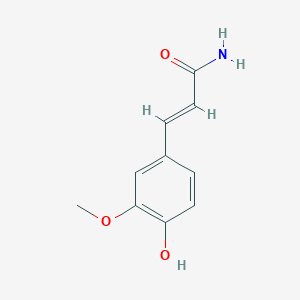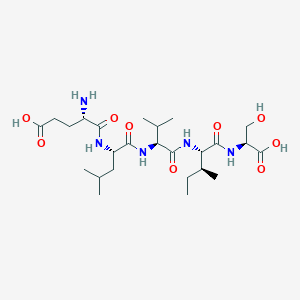
Glutamyl-leucyl-valyl-isoleucyl-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamyl-leucyl-valyl-isoleucyl-serine (ELVIS) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and agriculture. ELVIS is a pentapeptide composed of the amino acids glutamine, leucine, valine, isoleucine, and serine, in that order.
Mecanismo De Acción
The mechanism of action of Glutamyl-leucyl-valyl-isoleucyl-serine is not fully understood. However, it has been shown to interact with certain proteins in the body, such as the nuclear factor-kappa B (NF-κB) and toll-like receptor 4 (TLR4). These interactions may be responsible for the anti-inflammatory and antimicrobial properties of Glutamyl-leucyl-valyl-isoleucyl-serine.
Efectos Bioquímicos Y Fisiológicos
Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine has anti-inflammatory and antimicrobial properties. Glutamyl-leucyl-valyl-isoleucyl-serine has also been shown to inhibit the growth of certain cancer cells. In vivo studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine can reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that it is relatively easy to synthesize using SPPS. Glutamyl-leucyl-valyl-isoleucyl-serine is also stable and can be stored for extended periods of time. However, one limitation of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Glutamyl-leucyl-valyl-isoleucyl-serine. One direction is to further investigate its mechanism of action and how it interacts with proteins in the body. Another direction is to study its potential use as a biomarker for cancer diagnosis and prognosis. Additionally, Glutamyl-leucyl-valyl-isoleucyl-serine could be further studied for its potential use in the development of new antibiotics. Finally, Glutamyl-leucyl-valyl-isoleucyl-serine could be used as a model peptide to study protein-protein interactions and develop new drugs that target specific proteins.
Métodos De Síntesis
Glutamyl-leucyl-valyl-isoleucyl-serine can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the stepwise addition of protected amino acids to a growing peptide chain. The peptide chain is attached to a solid support, which allows for easy purification of the final product.
Aplicaciones Científicas De Investigación
Glutamyl-leucyl-valyl-isoleucyl-serine has been studied extensively for its potential applications in various fields. In medicine, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Glutamyl-leucyl-valyl-isoleucyl-serine has also been studied for its potential use as a biomarker for cancer diagnosis and prognosis. In biotechnology, Glutamyl-leucyl-valyl-isoleucyl-serine has been used as a model peptide to study protein-protein interactions. In agriculture, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propiedades
Número CAS |
142525-11-9 |
|---|---|
Nombre del producto |
Glutamyl-leucyl-valyl-isoleucyl-serine |
Fórmula molecular |
C25H45N5O9 |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H45N5O9/c1-7-14(6)20(24(37)28-17(11-31)25(38)39)30-23(36)19(13(4)5)29-22(35)16(10-12(2)3)27-21(34)15(26)8-9-18(32)33/h12-17,19-20,31H,7-11,26H2,1-6H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)(H,32,33)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1 |
Clave InChI |
MJWYCUZCRGLCBD-BGZMIMFDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
142525-11-9 |
Secuencia |
ELVIS |
Sinónimos |
ELVIS Glu-Leu-Val-Ile-Ser glutamyl-leucyl-valyl-isoleucyl-serine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



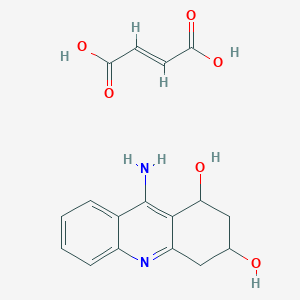
![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)
